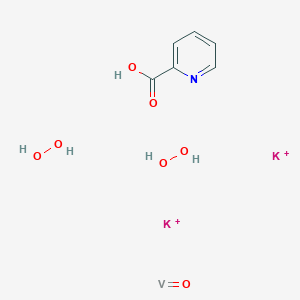
1-Oxo Mirtazapine (Mirtazapine Impurity C)
Overview
Description
1-Oxo Mirtazapine, also known as Mirtazapine Impurity C, is an impurity of Mirtazapine . It is a product used in neurology research . The molecular formula of 1-Oxo Mirtazapine is C17H17N3O, and its molecular weight is 279.34 .
Synthesis Analysis
The synthesis of 1-Oxo Mirtazapine involves the compound 5H-Pyrido [2,3-c] benzazepine-10-carboxamide, N- (2-chloroethyl)-10,11-dihydro-N-methyl- . Further details about the synthesis process are not available in the search results.Molecular Structure Analysis
The IUPAC name for 1-Oxo Mirtazapine is 5-methyl-2,5,19-triazatetracyclo [13.4.0.0 2,7 .0 8,13 ]nonadeca-1 (15),8,10,12,16,18-hexaen-6-one . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The molecular weight of 1-Oxo Mirtazapine is 279.34 g/mol . It has a XLogP3 value of 3, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Mirtazapine, which 1-Oxo Mirtazapine is an impurity of, is a noradrenergic and specific serotonergic antidepressant (NaSSA). It increases noradrenergic and serotonergic neurotransmission through alpha-2 adrenergic antagonism and 5-HT1 receptor stimulation. It blocks 5-HT2 and 5-HT3 receptors and has high affinity for central and peripheral histamine H1 receptors, but not for 5-HT1, dopaminergic, or muscarinic cholinergic receptors (Davis & Wilde, 1996).
Antidepressant Effects
Mirtazapine has been shown to be effective in treating major depression, demonstrating similar efficacy to tricyclic antidepressants and SSRIs with a possibly more rapid onset of action. It has been used both as a monotherapy and in combination with other medications (Berk, Ichim, & Brook, 2001).
Anxiety and Sleep Disorders
It has shown potential in treating various anxiety disorders, including post-traumatic stress disorder, panic disorder, and social anxiety disorder. Mirtazapine's effects on sleep architecture make it a candidate for treating sleep-related disturbances in depression (Aslan, Işık, & Coşar, 2002).
Fibromyalgia
Mirtazapine has been explored for its potential in treating fibromyalgia, with evidence suggesting improvements in pain, sleep, and quality of life for patients. These benefits were observed in both treatment-naïve patients and those who had failed previous therapies (Ottman, Warner, & Brown, 2018).
Neuropathic Pain
There is also evidence supporting the use of mirtazapine in the treatment of neuropathic pain, including chemotherapy-induced peripheral neuropathies. It has shown efficacy in attenuating mechanical allodynia and modulating spinal NR2B up-regulation in neuropathic pain models (Liu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
1-Oxo Mirtazapine, also known as Mirtazapine Impurity C, is a derivative of Mirtazapine. Mirtazapine primarily targets central α2-adrenergic auto- and heteroreceptors , 5-HT2 and 5-HT3 serotonin receptors , and H1 histamine receptors . These receptors play a crucial role in the regulation of mood and sleep .
Mode of Action
Mirtazapine works by antagonizing the central presynaptic α2-adrenergic receptors, which results in increased release of norepinephrine and serotonin . It also acts as a potent antagonist of 5-HT2 and 5-HT3 serotonin receptors and H1 histamine receptors . This dual action on noradrenergic and serotonergic systems is unique and may contribute to its therapeutic efficacy .
Biochemical Pathways
The biochemical pathways affected by 1-Oxo Mirtazapine are likely to be similar to those of Mirtazapine. Mirtazapine enhances noradrenergic and 5-HT1A–mediated serotonergic neurotransmission . This is achieved through the synergy between noradrenergic and serotonergic actions . The potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities of Mirtazapine may also mediate these effects .
Pharmacokinetics
The pharmacokinetics of 1-Oxo Mirtazapine are expected to be similar to Mirtazapine. Mirtazapine is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 hours . It binds to plasma proteins in a nonspecific and reversible way, and its absolute bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg .
Result of Action
The result of action of 1-Oxo Mirtazapine is likely to be similar to Mirtazapine. Mirtazapine has been reported to be efficacious in the management of various conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It also exhibits a fast onset of action, a high level of response, and a manageable side-effect profile .
properties
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXITVQAKIFZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676086 | |
| Record name | 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo Mirtazapine (Mirtazapine Impurity C) | |
CAS RN |
191546-96-0 | |
| Record name | 3,4,10,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191546-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo mirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,10,14b-tetrahydro-2-methyl-pyrazino[2,1,-a]pyrido[2,3-c][2]benzazepin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-KETOMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMP2ZTF566 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)
![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
![Methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate](/img/structure/B564879.png)
![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

